molecular formula C23H22N4O4 B2946812 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2091154-19-5

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B2946812
CAS-Nummer: 2091154-19-5
Molekulargewicht: 418.453
InChI-Schlüssel: WBTDIGXOUCZPBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine core substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a 1,2,3-triazole-4-carboxylic acid moiety at the 4-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by Fmoc protection of the piperidine nitrogen .

Eigenschaften

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-13-27(25-24-21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTDIGXOUCZPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091154-19-5
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By protecting amino acids during synthesis, it can help ensure the correct sequence of amino acids in the resulting peptide.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For example, the Fmoc group can be removed under mildly basic conditions, suggesting that the compound’s action may be influenced by the pH of its environment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Structural Differences Key Properties/Applications Reference
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Difluoromethyl substitution at triazole C5 Enhanced metabolic stability; potential fluorinated probe for imaging or PET studies
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-5-carboxylic Acid Pyrazole instead of triazole; methyl group at pyrazole C4 Reduced polarity; altered binding affinity in kinase inhibitors
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic Acid Acetic acid chain replaces triazole-carboxylic acid Simplified structure for linker applications in solid-phase synthesis
5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic Acid (90) Biphenyl-triazole core; difluorophenyl substituent P2Y14 receptor antagonist (IC₅₀: 10 nM); high selectivity over other GPCRs
(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic Acid Chiral phenyl substitution at piperidine C4 Stereoselective synthesis of peptide mimetics; improved enzymatic resistance

Key Findings

Substituent Effects on Bioactivity: The difluoromethyl-triazole derivative (CAS: 2137896-99-0) exhibits superior metabolic stability compared to the parent compound due to fluorine’s electron-withdrawing effects, which reduce oxidative degradation . Biphenyl-triazole analogues (e.g., compound 90) demonstrate nanomolar potency as P2Y14 receptor antagonists, highlighting the importance of extended aromatic systems for receptor binding .

Impact of Heterocycle Replacement :

  • Replacing the triazole with pyrazole (as in the 4-methylpyrazole analogue) reduces hydrogen-bonding capacity, leading to lower solubility but improved lipophilicity for blood-brain barrier penetration .

Stereochemical Considerations :

  • Chiral phenyl-substituted piperidine derivatives (e.g., (3R,4R)-isomer) show enhanced selectivity in peptide-based drug delivery systems, underscoring the role of stereochemistry in target engagement .

Synthetic Utility :

  • Acetic acid derivatives (e.g., 2-(1-Fmoc-piperidin-4-yl)acetic acid) serve as flexible linkers in solid-phase peptide synthesis, whereas the triazole-carboxylic acid motif is preferred for click chemistry-based conjugations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this compound, and what role do protecting groups like Fmoc play?

  • Methodology : The compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne precursor. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the piperidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., piperidine).
  • Key Steps :

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
  • Fmoc protection of the piperidine ring to ensure orthogonal reactivity in multi-step syntheses .
    • Characterization : Confirmation of structure via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?

  • Purification : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water (with 0.1% TFA) to resolve byproducts.
  • Validation :

  • Purity : ≥95% by HPLC (UV detection at 254 nm) .
  • Structural Confirmation : 15^{15}N NMR and 2D 1^1H-15^{15}N HMBC for triazole nitrogen assignment .

Q. What are the primary applications of this compound in academic research?

  • Peptide Synthesis : Serves as a spacer or linker in SPPS due to its stable triazole moiety and Fmoc-protected amine .
  • Bioconjugation : The triazole ring facilitates "click" reactions for tagging biomolecules (e.g., proteins, nucleic acids) .
  • Drug Discovery : Used to synthesize piperidine-triazole hybrids for targeting enzymes (e.g., kinases, proteases) .

Advanced Research Questions

Q. How can reaction yields be optimized for the CuAAC step, and what factors influence regioselectivity?

  • Optimization :

  • Catalyst : Use Cu(I)Br with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction rate and reduce side products .
  • Solvent : Toluene or DMF at 60–80°C improves cycloaddition efficiency .
    • Regioselectivity : The 1,4-disubstituted triazole is favored under CuAAC conditions, confirmed by NOESY NMR to distinguish regioisomers .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Byproducts :

  • Oligomerization : Occurs with excess azide or alkyne; controlled stoichiometry (1:1.2 azide:alkyne) minimizes this .
  • Fmoc Deprotection : Premature cleavage by acidic impurities; use scavengers (e.g., water-free conditions) during SPPS .
    • Mitigation :
  • Purify intermediates via silica gel chromatography before CuAAC .
  • Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How does the triazole moiety influence the compound’s stability and interaction with biological targets?

  • Stability : The triazole ring is metabolically stable and resistant to hydrolysis, making it suitable for in vivo applications .
  • Interactions :

  • Hydrogen Bonding : Triazole N-atoms participate in H-bonding with enzyme active sites (e.g., SARS-CoV-2 main protease) .
  • π-π Stacking : The aromatic triazole interacts with tyrosine/phenylalanine residues in proteins, studied via molecular docking .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation) and irritant properties .
  • Precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Collect in sealed containers for incineration by certified waste handlers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.